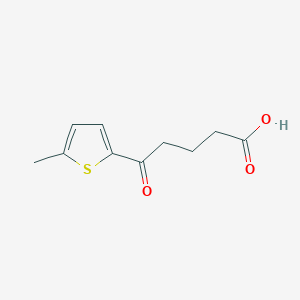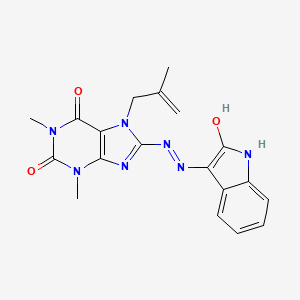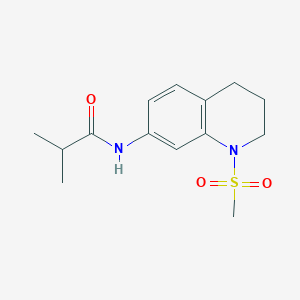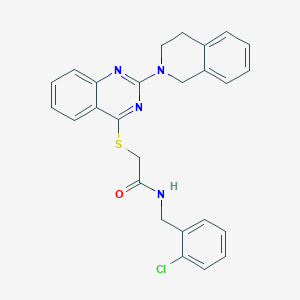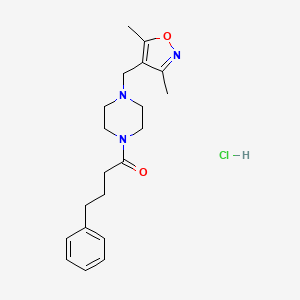![molecular formula C25H23ClN6O B2406446 [1-(4-clorofenil)-5-(piridin-3-il)-1H-1,2,3-triazol-4-il][4-(3-metilfenil)piperazin-1-il]metanona CAS No. 1326891-23-9](/img/structure/B2406446.png)
[1-(4-clorofenil)-5-(piridin-3-il)-1H-1,2,3-triazol-4-il][4-(3-metilfenil)piperazin-1-il]metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C25H23ClN6O and its molecular weight is 458.95. The purity is usually 95%.
BenchChem offers high-quality [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazol-4-yl][4-(3-methylphenyl)piperazin-1-yl]methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Antituberculosa
Este compuesto ha sido investigado por su potencial como agente antituberculoso. Los investigadores diseñaron y sintetizaron una serie de nuevos derivados, incluido el compuesto en cuestión, y evaluaron su actividad contra Mycobacterium tuberculosis H37Ra . Entre estos derivados, varios exhibieron una actividad antituberculosa significativa, con concentraciones inhibitorias (IC50) que oscilaron entre 1,35 y 2,18 μM. Cabe destacar que estos compuestos fueron no tóxicos para las células humanas, lo que los convierte en candidatos prometedores para su posterior desarrollo.
Aplicaciones Relacionadas con la Trazodona
La estructura del compuesto sugiere una semejanza con la trazodona, un medicamento utilizado principalmente para tratar la depresión y la ansiedad. Si bien las aplicaciones específicas de esta similitud no están explícitamente documentadas, puede valer la pena explorar su potencial en áreas terapéuticas relacionadas .
Análogos de Pirazina y Pirazinamida
Debido a su estructura basada en pirazina, este compuesto comparte similitudes con la pirazinamida (PZA), un profármaco de primera línea utilizado en el tratamiento de la tuberculosis (TB). Los análogos de PZA han demostrado una mayor actividad anti-TB contra Mycobacterium tuberculosis H37Rv. Por ejemplo, compuestos como la N-(4-(trifluorometil)fenil)pirazina-2-carboxamida y la 5-(tert-butil)-6-cloro-N-(3-yodo-4-metilfenil)pirazina-2-carboxamida exhibieron potentes efectos antimicobacterianos . Se justifica una mayor exploración del potencial anti-TB de este compuesto.
Nuevos 2-Alquiloxipiri-dina-3-carbonitrilos
La unión del compuesto a las funciones de pirenil-pirazol sugiere aplicaciones potenciales en nuevas estructuras químicas. Los investigadores han sintetizado compuestos relacionados mediante reacciones con diferentes metil aril cetonas. Si bien las aplicaciones exactas aún no se han dilucidado, los análisis espectroscópicos y elementales confirman su existencia .
Estudios de Acoplamiento e Interacciones Moleculares
La idoneidad del compuesto para su desarrollo posterior se puede evaluar mediante estudios de acoplamiento, que revelan sus interacciones con los objetivos relevantes. Investigar su afinidad de unión y sus posibles mecanismos de acción puede guiar futuras investigaciones.
En resumen, este compuesto es prometedor en la investigación antituberculosa, las aplicaciones relacionadas con la trazodona y las nuevas estructuras químicas. Su estructura única justifica una mayor investigación en varias áreas terapéuticas. Tenga en cuenta que si bien estas aplicaciones se basan en el conocimiento existente, la investigación en curso puede descubrir usos adicionales para este compuesto. 🌟 .
Propiedades
IUPAC Name |
[1-(4-chlorophenyl)-5-pyridin-3-yltriazol-4-yl]-[4-(3-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClN6O/c1-18-4-2-6-22(16-18)30-12-14-31(15-13-30)25(33)23-24(19-5-3-11-27-17-19)32(29-28-23)21-9-7-20(26)8-10-21/h2-11,16-17H,12-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKLGESOIEFBCEW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C(=O)C3=C(N(N=N3)C4=CC=C(C=C4)Cl)C5=CN=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClN6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
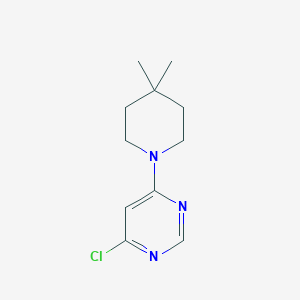

![(E)-ethyl 5-(3-(3,4-dimethoxyphenyl)acrylamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2406366.png)
![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2406369.png)
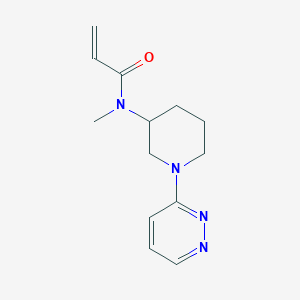
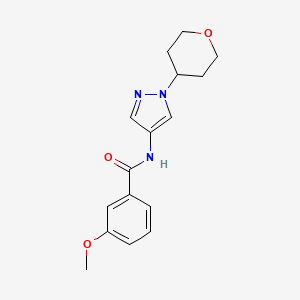
![6-cyclopropyl-2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2406373.png)
![ethyl 2-(4,6-dioxo-2,3-diphenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazol-5-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2406374.png)
![(E)-N-[3-(2,5-dioxoimidazolidin-1-yl)phenyl]-2-phenylethenesulfonamide](/img/structure/B2406375.png)
